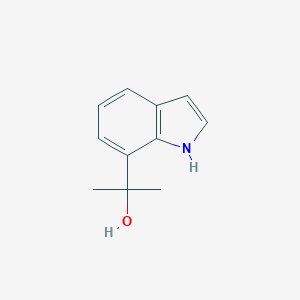

2-(1H-Indol-7-yl)propan-2-ol

Description

Structure

3D Structure

Properties

CAS No. |

105205-64-9 |

|---|---|

Molecular Formula |

C11H13NO |

Molecular Weight |

175.23 g/mol |

IUPAC Name |

2-(1H-indol-7-yl)propan-2-ol |

InChI |

InChI=1S/C11H13NO/c1-11(2,13)9-5-3-4-8-6-7-12-10(8)9/h3-7,12-13H,1-2H3 |

InChI Key |

CAIZDQCDMYHFQS-UHFFFAOYSA-N |

SMILES |

CC(C)(C1=CC=CC2=C1NC=C2)O |

Canonical SMILES |

CC(C)(C1=CC=CC2=C1NC=C2)O |

Synonyms |

2-(1H-indol-7-yl)propan-2-ol |

Origin of Product |

United States |

Comprehensive Spectroscopic Characterization and Structural Elucidation of 2 1h Indol 7 Yl Propan 2 Ol and Its Analogues

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy provides significant insights into the molecular structure and electronic properties of 2-(1H-Indol-7-yl)propan-2-ol. The indole (B1671886) nucleus, a key component of this compound, possesses a conjugated π-electron system that gives rise to characteristic absorption and emission spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, causing the promotion of electrons from a ground electronic state to a higher energy excited state. libretexts.org For organic molecules with multiple bonds and heteroatoms, such as this compound, the most significant electronic transitions are π→π* and n→π*. slideshare.net

The indole ring system is the primary chromophore, the part of the molecule responsible for absorbing light. The π-electron system of the fused bicyclic aromatic structure leads to strong π→π* transitions. The non-bonding electrons on the nitrogen and oxygen atoms can also participate in n→π* transitions. The energy required for these transitions corresponds to wavelengths in the UV region of the electromagnetic spectrum. libretexts.org

The absorption spectrum of a molecule with conjugated π systems is a key feature used in its identification and characterization. libretexts.org The spectrum of this compound is expected to be dominated by the indole chromophore. Simple indoles typically exhibit two main absorption bands. A band with fine structure is usually observed in the 260–290 nm range (the ¹Lb band), and a more intense band appears at shorter wavelengths, typically around 210–220 nm (the ¹La band). The hydroxyl and alkyl groups of the propan-2-ol substituent attached to the indole ring act as auxochromes. These groups can subtly modify the absorption characteristics of the indole chromophore through electronic and steric effects, potentially causing shifts in the wavelength of maximum absorbance (λmax) and changes in molar absorptivity (ε).

Below is a representative table of expected UV-Vis absorption data for this compound in a common solvent like ethanol, based on the known behavior of indole derivatives.

| Expected Transition | Typical λmax (nm) | Typical Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Molecular Orbital Transition |

| ¹La Band | ~220 | ~20,000 - 30,000 | π → π |

| ¹Lb Band | ~275 | ~5,000 - 7,000 | π → π |

| n→π* Transition | >290 | ~100 - 1,000 | n → π* |

Note: This table presents expected values for illustrative purposes. Actual experimental values may vary.

Fluorescence Spectroscopy in Structural Probing

Fluorescence spectroscopy is a highly sensitive analytical technique that measures the emission of light from a molecule after it has absorbed photons. The indole nucleus is naturally fluorescent, a property that makes it a valuable intrinsic probe in the study of molecular structure and dynamics.

Upon excitation at a wavelength corresponding to an absorption band, this compound will be promoted to an excited singlet state. It can then relax to the ground state by emitting a photon, a process known as fluorescence. The emitted light is of lower energy (longer wavelength) than the absorbed light, and the difference in energy (or wavelength) between the absorption and emission maxima is called the Stokes shift.

The fluorescence properties, including the emission maximum (λem), quantum yield (Φf), and fluorescence lifetime (τ), are highly sensitive to the molecule's local environment. nih.govresearchgate.net Factors such as solvent polarity, viscosity, and the presence of quenchers can significantly alter the fluorescence spectrum. For instance, in polar protic solvents, the formation of hydrogen bonds with the indole N-H and the propanol (B110389) O-H groups can lead to significant red-shifts (bathochromic shifts) in the emission spectrum. nih.gov This solvatochromism makes this compound and its analogues useful as fluorescent probes to investigate the polarity of microenvironments. researchgate.net

The table below illustrates the potential solvent-dependent fluorescence properties of this compound, demonstrating its utility as a structural probe.

| Solvent | Polarity Index | Excitation λex (nm) | Emission λem (nm) | Stokes Shift (nm) | Quantum Yield (Φf) |

| Hexane | 0.1 | ~275 | ~330 | ~55 | ~0.40 |

| Dichloromethane | 3.1 | ~275 | ~345 | ~70 | ~0.30 |

| Ethanol | 4.3 | ~275 | ~355 | ~80 | ~0.25 |

| Water | 10.2 | ~275 | ~365 | ~90 | ~0.15 |

Note: The data in this table are representative and intended to illustrate the principles of fluorescence probing.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. researchgate.net Unlike nominal mass spectrometry, which measures mass to the nearest integer, HRMS can measure mass to several decimal places, allowing for the calculation of a unique elemental formula. bioanalysis-zone.com This capability is crucial for the unambiguous identification of unknown compounds and for confirming the structure of synthesized molecules like this compound.

For this compound, the elemental formula is C₁₁H₁₃NO. The calculated exact mass for the protonated molecular ion, [M+H]⁺, is 176.1070. HRMS instruments such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers can measure this value with an error of less than 5 parts per million (ppm), providing strong evidence for the assigned chemical formula. researchgate.netnih.gov

In addition to precise mass measurement, HRMS coupled with tandem mass spectrometry (MS/MS) provides detailed information about the molecule's structure through fragmentation analysis. The protonated molecule is isolated and subjected to collision-induced dissociation, causing it to break apart into smaller, characteristic fragment ions. The fragmentation pattern serves as a structural fingerprint.

For this compound, the fragmentation would likely proceed through several key pathways:

Loss of Water: A common fragmentation for alcohols is the neutral loss of a water molecule (18.0106 Da) from the protonated parent ion, leading to a fragment at m/z 158.0964.

Loss of a Methyl Group: Cleavage of a methyl radical (15.0235 Da) from the isopropyl group is another expected pathway, resulting in an ion at m/z 161.0835.

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the oxygen atom can lead to the formation of a stable acylium-type ion or the loss of the entire propan-2-ol side chain.

Indole Ring Fragmentation: The indole core itself can fragment, producing characteristic ions for indole-containing compounds, such as those at m/z 117.0573 (C₈H₇N⁺) and m/z 115.0542 (C₉H₇⁺). researchgate.net

The following table summarizes the expected HRMS fragmentation data for this compound.

| Observed m/z | Calculated Exact Mass | Elemental Formula | Proposed Fragment |

| 176.1070 | 176.1075 | C₁₁H₁₄NO⁺ | [M+H]⁺ |

| 158.0964 | 158.0970 | C₁₁H₁₂N⁺ | [M+H - H₂O]⁺ |

| 161.0835 | 161.0840 | C₁₀H₁₁NO⁺ | [M+H - CH₃]⁺ |

| 117.0573 | 117.0578 | C₈H₇N⁺ | Indole core fragment |

Note: The m/z values are for the protonated species [M+H]⁺ and its fragments.

Single-Crystal X-ray Diffraction (XRD) Analysis for Definitive Solid-State Structure and Conformational Analysis

Single-Crystal X-ray Diffraction (XRD) is an unparalleled analytical method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. creative-biostructure.com By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, it is possible to elucidate the exact molecular structure, including bond lengths, bond angles, and torsional angles, as well as the packing of molecules within the crystal lattice. ub.edu This technique provides definitive proof of structure and offers critical insights into intermolecular interactions. americanpharmaceuticalreview.com

For this compound, a successful single-crystal XRD analysis would provide a complete picture of its solid-state conformation. It would confirm the connectivity of the atoms and reveal the spatial orientation of the propan-2-ol side chain relative to the planar indole ring. This conformational information is vital for understanding the molecule's steric and electronic properties.

Furthermore, the analysis would map out the network of intermolecular interactions that stabilize the crystal structure. Given the presence of both a hydrogen bond donor (the indole N-H) and a hydrogen bond donor/acceptor (the hydroxyl O-H), extensive hydrogen bonding is expected to be a dominant feature of the crystal packing. These interactions could involve molecule-to-molecule hydrogen bonds, forming chains, sheets, or more complex three-dimensional networks. mdpi.com

While a published crystal structure for this compound is not available, the table below provides a representative set of crystallographic parameters that might be expected for an organic molecule of this nature. mdpi.com

| Parameter | Representative Value | Description |

| Chemical Formula | C₁₁H₁₃NO | The elemental composition of the molecule. |

| Formula Weight | 175.23 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | A common crystal system for organic molecules. |

| Space Group | P2₁/c | A common centrosymmetric space group. |

| a (Å) | ~8.5 | Unit cell dimension. |

| b (Å) | ~12.0 | Unit cell dimension. |

| c (Å) | ~10.5 | Unit cell dimension. |

| β (°) | ~95.0 | Unit cell angle. |

| Volume (ų) | ~1060 | The volume of the unit cell. |

| Z | 4 | The number of molecules in the unit cell. |

| Density (calculated) | ~1.10 g/cm³ | The calculated density of the crystal. |

| Hydrogen Bonds | N-H···O, O-H···N | Expected primary intermolecular interactions. |

Note: This table is hypothetical and serves to illustrate the type of data obtained from a single-crystal XRD experiment.

The definitive structural data from XRD is crucial for correlating the solid-state structure with its spectroscopic properties and for providing a foundational understanding of its physical and chemical behavior.

Advanced Computational Chemistry and Theoretical Investigations of 2 1h Indol 7 Yl Propan 2 Ol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. For 2-(1H-Indol-7-yl)propan-2-ol, DFT calculations provide significant insights into its geometry, spectroscopic characteristics, and reactivity. These theoretical studies often employ hybrid functionals, such as B3LYP, in conjunction with various basis sets like 6-311++G(d,p), to achieve a balance between computational cost and accuracy. mdpi.comnih.gov

Geometry Optimization and Conformational Landscape Analysis

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this process determines the precise bond lengths, bond angles, and dihedral angles of its ground state. The optimized structure reveals the spatial orientation of the indole (B1671886) ring relative to the propan-2-ol substituent.

Table 1: Selected Optimized Geometrical Parameters for an Indole Derivative (Illustrative) Note: This table is illustrative. Actual values for this compound would require specific DFT calculations.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C-C (indole) | 1.37 - 1.41 | |

| C-N (indole) | 1.37 - 1.38 | |

| C-O (propanol) | 1.43 | |

| C-C-N (indole) | 107 - 110 | |

| C-O-H (propanol) | 109.5 |

Vibrational Frequency Analysis and Theoretical Spectroscopic Correlations

Following geometry optimization, vibrational frequency calculations are performed to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule. science.govnih.gov These theoretical spectra can be correlated with experimental data to aid in the assignment of vibrational modes to specific functional groups and types of atomic motion, such as stretching, bending, and rocking. acs.orgnih.gov

The calculated frequencies are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and the approximations inherent in the computational method. ripublication.com The analysis of vibrational modes provides a detailed picture of the molecule's dynamics. For this compound, key vibrational modes would include the N-H stretch of the indole ring, the O-H stretch of the alcohol, and various C-H and C-C stretching and bending modes. dntb.gov.ua

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(N-H) | 3500 | 3450 | N-H stretching |

| ν(O-H) | 3650 | 3600 | O-H stretching |

| ν(C=C) aromatic | 1600 | 1590 | Aromatic C=C stretching |

| δ(C-H) | 1450 | 1440 | C-H bending |

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO/LUMO Energies and Spatial Distribution)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. wuxibiology.comschrodinger.com A smaller gap suggests higher reactivity and lower stability. researchgate.net

For this compound, the spatial distribution of the HOMO and LUMO would indicate the likely sites for electrophilic and nucleophilic attack, respectively. The HOMO is expected to be localized primarily on the electron-rich indole ring, while the LUMO may be distributed more across the entire molecule. The energy values of these orbitals are used to calculate various reactivity descriptors. nih.govresearchgate.net

Table 3: Frontier Molecular Orbital Energies and Energy Gap (Illustrative) Note: Values are hypothetical and for illustrative purposes.

| Parameter | Energy (eV) |

| E(HOMO) | -5.8 |

| E(LUMO) | -0.5 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP) Surface Analysis and Charge Distribution

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule and is a valuable tool for predicting reactive sites for electrophilic and nucleophilic interactions. uni-muenchen.deresearchgate.net The MEP map is colored to indicate different potential values, where red typically represents regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue represents regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green indicates regions of neutral potential. wolfram.com

For this compound, the MEP surface would likely show a negative potential around the nitrogen atom of the indole ring and the oxygen atom of the hydroxyl group, making them potential sites for hydrogen bonding and electrophilic attack. The hydrogen atom of the N-H group in the indole ring would exhibit a positive potential. acsmedchem.org

Time-Dependent DFT (TD-DFT) for Excited State Properties and UV-Vis Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method to study the excited states of molecules and to simulate their electronic absorption spectra, such as UV-Vis spectra. researchgate.netrespectprogram.org By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the intensity of the electronic transitions. faccts.degaussian.com

The simulated UV-Vis spectrum for this compound would reveal its electronic transitions, which are typically π-π* and n-π* transitions associated with the indole chromophore. The solvent environment can also be incorporated into TD-DFT calculations using models like the Polarizable Continuum Model (PCM) to provide more accurate predictions of the spectra in solution. researchgate.net

Table 4: Simulated UV-Vis Absorption Data (Illustrative) Note: This data is hypothetical.

| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) |

| S0 → S1 | 285 | 0.15 |

| S0 → S2 | 260 | 0.45 |

| S0 → S3 | 220 | 0.20 |

Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity and stability. mdpi.comd-nb.info Key descriptors include:

Chemical Potential (μ): Related to the escaping tendency of electrons. It is calculated as μ = (E(HOMO) + E(LUMO)) / 2. ekb.eg

Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (E(LUMO) - E(HOMO)) / 2. researchgate.net Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η). It indicates the capacity of a molecule to receive electrons. researchgate.net

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is defined as ω = μ² / (2η). nih.gov

These descriptors for this compound can be calculated using the HOMO and LUMO energies obtained from DFT calculations to provide a comprehensive understanding of its chemical behavior. nih.govacs.org

Table 5: Calculated Global Reactivity Descriptors (Illustrative) Note: Values are hypothetical and derived from the illustrative HOMO/LUMO energies in Table 3.

| Descriptor | Value (eV) |

| Chemical Potential (μ) | -3.15 |

| Chemical Hardness (η) | 2.65 |

| Chemical Softness (S) | 0.38 |

| Electrophilicity Index (ω) | 1.87 |

Intermolecular Interactions and Non-Covalent Forces

The behavior of this compound in a condensed phase is largely governed by a network of intermolecular and non-covalent forces. These interactions dictate its crystal packing, solvation properties, and potential interactions with biological targets. Computational chemistry provides powerful tools to dissect and understand these forces at a molecular level.

Hydrogen Bonding Networks Involving the Hydroxyl and Indole NH Groups

The molecular structure of this compound features two key functional groups capable of participating in hydrogen bonds: the tertiary alcohol's hydroxyl (-OH) group and the indole ring's amine (N-H) group. Both groups can act as hydrogen bond donors, while the oxygen atom of the hydroxyl group and the nitrogen of the indole can act as hydrogen bond acceptors. savemyexams.com This duality allows for the formation of complex and stable hydrogen-bonding networks.

In the solid state, these interactions are fundamental to the crystal lattice's structure and stability. Computational studies on similar indole-containing molecules have shown that N-H···O hydrogen bonds can link molecules into elaborate ladders, chains, or three-dimensional networks. nih.gov For this compound, one can anticipate strong intermolecular hydrogen bonds where the indole N-H of one molecule interacts with the hydroxyl oxygen of a neighboring molecule (N-H···O) and where the hydroxyl proton interacts with the indole nitrogen or another hydroxyl oxygen (O-H···N or O-H···O). mdpi.comresearchgate.net The specific geometry and strength of these bonds dictate the conformational arrangement of the molecules in the crystal.

| Functional Group | Donor/Acceptor Capability | Potential Hydrogen Bond Type | Significance |

|---|---|---|---|

| Hydroxyl (-OH) | Donor and Acceptor | O-H···O, O-H···N | Primary interaction for forming dimers and extended networks. |

| Indole (N-H) | Donor and Acceptor | N-H···O, N-H···π | Contributes to the stability and directionality of the crystal packing. |

Aromatic π-Stacking Interactions with Adjacent Molecular Systems

Computational analyses of related heterocyclic systems have demonstrated that π-π stacking can significantly influence crystal packing, often working in concert with hydrogen bonds. mdpi.com The stacking distance typically varies but is often found in the range of 3.4 to 3.8 Å. The presence of the propan-2-ol substituent at the 7-position of the indole ring may introduce steric effects that influence the preferred geometry of these π-stacking arrangements, potentially favoring offset or edge-to-face configurations over a perfect parallel alignment.

Non-Covalent Interaction (NCI) Analysis and Interaction Region Mapping

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions in molecular systems. jussieu.fr It is based on the electron density (ρ) and its reduced gradient (s). By plotting 's' against 'ρ', characteristic patterns emerge that identify different types of non-covalent interactions. jussieu.frresearchgate.net These interactions can then be mapped onto the molecular structure as isosurfaces, which are color-coded to indicate the nature and strength of the interaction.

For this compound, an NCI analysis would be expected to reveal:

Strong Attractive Interactions (Hydrogen Bonds): Visualized as distinct, disc-like isosurfaces, typically colored blue or green, located between the H-bond donor (hydroxyl -OH or indole N-H) and the acceptor atom. researchgate.net

Weak van der Waals Interactions: Appearing as broader, greenish isosurfaces, particularly around the aliphatic and aromatic hydrocarbon portions of the molecule, indicating weaker, delocalized attractions.

Steric Repulsion: Visualized as reddish or brown isosurfaces in regions where atoms are in close, unfavorable contact, such as potentially within crowded areas of the molecule or between two molecules in the crystal lattice. researchgate.net

This detailed mapping provides a comprehensive visual summary of the forces holding the molecular structure together. researchgate.net

Computational Studies of Solvation Effects and Solvent-Molecule Interactions

The behavior of this compound in a solution is critically dependent on its interactions with solvent molecules. Computational methods can model these solvation effects using either implicit or explicit solvent models.

Explicit solvation models involve simulating a number of individual solvent molecules around the solute molecule. This method, while more computationally intensive, provides a more detailed picture of specific solute-solvent interactions. For this compound in a protic solvent like water or methanol, explicit models can reveal the formation of specific hydrogen bonds between the solvent and the molecule's -OH and N-H groups. nih.govmdpi.com These studies can quantify the strength of these interactions and describe the structure of the first solvation shell. nih.gov For instance, studies on similar molecules show that protic solvents can form strong OH-π interactions with aromatic surfaces, which would be a relevant factor for the indole ring. researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior, Conformational Flexibility, and Solvation Shells

Molecular Dynamics (MD) simulations provide a computational "microscope" to observe the time-dependent behavior of molecules. valencelabs.com By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, revealing the molecule's dynamic properties, conformational changes, and interactions with its environment. nih.govnih.gov

For this compound, an MD simulation would be invaluable for understanding its flexibility. Key areas of interest would include:

Conformational Flexibility: The rotation around the single bond connecting the propan-2-ol side chain to the indole ring. MD simulations can explore the potential energy surface of this rotation, identifying the most stable conformers and the energy barriers between them.

Dynamic Behavior: The simulation can reveal the vibrational and rotational motions of the functional groups, providing insight into how the molecule behaves at a given temperature.

Solvation Shells: When run in an explicit solvent, MD simulations can characterize the structure and dynamics of the solvent molecules surrounding the solute. protocols.io This includes calculating the radial distribution function to determine the average distance of solvent molecules from the -OH and N-H groups and estimating the residence time of solvent molecules within the first solvation shell.

These simulations typically employ force fields like AMBER or GROMACS, which are sets of parameters that define the potential energy of the system. valencelabs.com

Advanced Quantum Chemical Methodologies (e.g., Hartree-Fock, Post-Hartree-Fock)

To obtain a highly accurate description of the electronic structure and properties of this compound, advanced quantum chemical methodologies are employed. These methods solve the electronic Schrödinger equation to varying levels of approximation.

Hartree-Fock (HF) Theory: The Hartree-Fock method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. numberanalytics.com It provides a good starting point for molecular geometry optimization and for obtaining a qualitative picture of the molecular orbitals. numberanalytics.comspindynamics.org However, a significant limitation of the HF method is its neglect of electron correlation—the way electrons dynamically avoid each other. ornl.gov

Post-Hartree-Fock Methods: To overcome the limitations of HF theory, more sophisticated methods known as post-Hartree-Fock methods are used. wikipedia.org These methods explicitly include electron correlation, leading to more accurate predictions of energies and molecular properties. slideserve.com Key post-HF methods include:

Møller-Plesset Perturbation Theory (MP2): This is one of the simplest and most common ways to include electron correlation. It often provides a significant improvement in accuracy over HF with a manageable increase in computational cost. slideserve.comstackexchange.com

Coupled Cluster (CC) Theory: Methods like Coupled Cluster with Singles and Doubles (CCSD) and with a perturbative triples correction (CCSD(T)) are considered the "gold standard" in quantum chemistry for their high accuracy. slideserve.comstackexchange.com They are computationally demanding but can yield very precise results for molecular energies and properties.

These methods, along with a suitable basis set (e.g., Pople-style 6-311G** or Dunning's correlation-consistent cc-pVTZ), would be used to calculate benchmark data for this compound, such as its optimized geometry, vibrational frequencies, and interaction energies with other molecules. researchgate.nethi.is

| Method | Description | Treatment of Electron Correlation | Typical Application |

|---|---|---|---|

| Hartree-Fock (HF) | Mean-field approximation; uses a single determinant wavefunction. numberanalytics.com | Neglected (only exchange is included). ornl.gov | Initial geometry optimization, qualitative molecular orbital analysis. spindynamics.org |

| Møller-Plesset (MP2) | Adds correlation via perturbation theory to the HF result. slideserve.com | Included to the second order. | More accurate energy and geometry calculations. |

| Coupled Cluster (CCSD(T)) | Highly accurate method including single, double, and perturbative triple excitations. slideserve.com | Included to a high level. | Benchmark calculations for energy, reaction barriers, and non-covalent interactions. |

Computational Crystallography and Lattice Energy Calculations

The solid-state properties of a pharmaceutical compound are critically influenced by its crystal structure, which dictates everything from stability and solubility to bioavailability. Computational crystallography has emerged as a powerful tool to predict and analyze the crystal packing of molecules, offering insights into polymorphism and the nature of intermolecular interactions that stabilize the crystal lattice. While specific experimental or computational crystallographic data for this compound is not extensively available in the public domain, the methodologies and findings from studies on analogous indole derivatives provide a robust framework for its theoretical investigation.

Computational Prediction of Crystal Structures

The prediction of crystal structures for organic molecules, including indole derivatives, is a complex computational challenge. It typically involves a multi-step process that begins with a search for possible packing arrangements of the molecule in various crystallographic space groups. These potential structures are then ranked based on their calculated lattice energies.

Modern approaches often employ sophisticated algorithms, including machine learning techniques, to reduce the vast search space and refine the energy calculations, which can otherwise be computationally prohibitive. For indole derivatives, it has been noted that they tend to form plate-like crystals. researchgate.net

Key Intermolecular Interactions in Indole Derivatives

Studies on various indole analogues have identified several key intermolecular interactions that are crucial for the stabilization of their crystal structures. acs.orgiosrjournals.org These interactions are expected to play a significant role in the crystal packing of this compound as well. The primary interactions include:

Hydrogen Bonds: The N-H group of the indole ring and the hydroxyl group of the propan-2-ol substituent are strong hydrogen bond donors. These can form strong hydrogen bonds with acceptor atoms, significantly stabilizing the crystal lattice. The energy of such bonds can be around -34 kJ/mol. acs.org

N-H···π Interactions: A characteristic interaction in indole-containing crystals is the hydrogen bond formed between the N-H group and the π-system of an adjacent indole ring, with interaction energies around -28 kJ/mol. acs.org

π···π Stacking Interactions: The aromatic indole ring facilitates π···π stacking, which contributes to the cohesive energy of the crystal. These interactions typically have energies around -18 kJ/mol. acs.org

Dipole-Dipole Interactions: The polar nature of the indole ring and the hydroxyl group can lead to significant dipole-dipole interactions, with energies also in the range of -18 kJ/mol. acs.org

The interplay of these interactions determines the final crystal structure and can lead to the formation of different polymorphs.

Lattice Energy Calculations

Lattice energy is a fundamental property that quantifies the stability of a crystal lattice. libretexts.org It is defined as the energy released when gaseous ions or molecules come together to form a crystalline solid. libretexts.org Direct experimental measurement of lattice energy is not feasible, so it is typically determined indirectly using methods like the Born-Haber cycle for ionic compounds or calculated theoretically for molecular crystals. libretexts.orguni-siegen.de

For molecular crystals like this compound, lattice energy is calculated by summing all the non-covalent interactions between a central molecule and all other molecules in the crystal. libretexts.org Theoretical calculations are crucial for ranking the stability of predicted crystal structures.

Theoretical approaches to calculate lattice energy often involve:

Force-Field Methods: These methods use classical potentials to approximate the intermolecular interaction energies. They are computationally efficient and suitable for initial screening of a large number of potential crystal structures.

Quantum Mechanical Methods: Density Functional Theory (DFT), often with dispersion corrections (DFT-D), provides a more accurate description of intermolecular interactions. acs.org Periodic DFT-D calculations are considered a reliable method for refining the lattice energies of the most promising crystal structures. acs.org The PIXEL method is another tool used to calculate interaction energies by partitioning them into Coulombic, polarization, dispersion, and repulsion components. iosrjournals.org

The lattice energies for various indole derivatives have been calculated to be in the range of -162.2 to -230.8 kJ/mol. acs.org The specific value depends on the nature and position of the substituents on the indole ring, which influence the strength and type of intermolecular interactions.

Illustrative Data for Intermolecular Interactions and Lattice Energy

While specific data for this compound is not available, the following tables provide an illustrative summary of the types of interactions and typical energy ranges observed in related indole derivatives.

Table 1: Typical Intermolecular Interaction Energies in Indole Derivatives

| Interaction Type | Typical Energy Range (kJ/mol) |

| N-H···O Hydrogen Bond | -25 to -35 |

| O-H···N Hydrogen Bond | -20 to -30 |

| N-H···π Interaction | -20 to -30 |

| π···π Stacking | -15 to -25 |

| Dipole-Dipole | -10 to -20 |

| C-H···O/N Hydrogen Bond | -5 to -15 |

| C-H···π Interaction | -5 to -10 |

This table is illustrative and based on general findings for indole derivatives. acs.orgiosrjournals.org

Table 2: Predicted Crystal Structure Properties for a Hypothetical Indole Derivative

| Parameter | Predicted Value | Method |

| Space Group | P2₁/c | Crystal Structure Prediction |

| Calculated Density (g/cm³) | 1.25 | DFT-D |

| Lattice Energy (kJ/mol) | -185 | DFT-D3 |

| Strongest Interaction | N-H···O | PIXEL Calculation |

This table presents hypothetical data for illustrative purposes, based on common findings for similar organic molecules.

The computational investigation of the crystal structure and lattice energy of this compound would provide invaluable insights into its solid-state properties. By employing established computational crystallography and quantum mechanical methods, it is possible to predict its likely polymorphic forms and understand the hierarchy of intermolecular forces that govern its crystal packing. Such studies are essential for the rational design and development of crystalline materials with desired physical and chemical properties.

Chemical Reactivity and Transformations of 2 1h Indol 7 Yl Propan 2 Ol

Electrophilic Aromatic Substitution on the Indole (B1671886) Nucleus

The indole ring system is known for its high reactivity towards electrophiles, a characteristic stemming from the electron-rich nature of the pyrrole (B145914) ring fused to the benzene (B151609) ring. bhu.ac.in This inherent reactivity makes electrophilic aromatic substitution a primary pathway for the functionalization of indoles.

Regioselectivity at C-3, C-2, and N-1 in the Presence of C-7 Substitution

In general, electrophilic attack on the indole nucleus preferentially occurs at the C-3 position. wikipedia.org This preference is attributed to the greater stability of the resulting cationic intermediate, where the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene ring. bhu.ac.in When the C-3 position is blocked, substitution typically proceeds at the C-2 position. bhu.ac.in Further substitution, if conditions are harsh enough, can occur on the benzene portion of the ring system, often at the C-6 position. bhu.ac.in

For 7-substituted indoles, such as 2-(1H-indol-7-yl)propan-2-ol, the substituent at the C-7 position can influence the regioselectivity of electrophilic attack. While the C-3 position generally remains the most favored site for substitution, the electronic and steric nature of the C-7 substituent can modulate the reactivity of the other positions. For instance, electron-donating groups at C-7 can further activate the ring towards electrophilic attack, while electron-withdrawing groups can decrease its reactivity. acs.org

The N-1 position of the indole, possessing a slightly acidic proton, can also participate in reactions, particularly under basic conditions where it can be deprotonated to form a nucleophilic center. researchgate.net This allows for N-alkylation or N-acylation, which can also influence subsequent electrophilic substitution on the carbocyclic ring.

Influence of the Propan-2-ol Moiety on Indole Reactivity

The 2-hydroxypropyl group at the C-7 position is primarily an alkyl group, which is generally considered to be weakly electron-donating through an inductive effect. This property would be expected to slightly enhance the electron density of the indole ring, thereby increasing its reactivity towards electrophiles compared to an unsubstituted indole. However, the steric bulk of the propan-2-ol group may also play a role, potentially hindering the approach of electrophiles to the adjacent N-1 and C-6 positions.

The presence of the hydroxyl group on the side chain could also influence reactivity through potential intramolecular interactions or by participating in reactions under specific conditions. For example, in strongly acidic media, the alcohol could be protonated, which might affect the electronic properties of the indole nucleus.

Reactions Involving the Propan-2-ol Side Chain

The propan-2-ol side chain offers a distinct set of reaction possibilities independent of the indole nucleus, primarily centered around the tertiary alcohol functionality.

Oxidation and Reduction Pathways of the Alcohol Functionality

The tertiary alcohol of the propan-2-ol moiety is generally resistant to oxidation under standard conditions. Unlike primary and secondary alcohols, it lacks a hydrogen atom on the carbon bearing the hydroxyl group, which is necessary for typical oxidation mechanisms that form ketones or aldehydes. However, under harsh oxidative conditions, cleavage of the carbon-carbon bond can occur.

Conversely, while the alcohol functionality itself is already in a reduced state, reactions targeting other parts of the molecule could be considered. For instance, if other reducible functional groups were present on the indole ring, they could be selectively reduced in the presence of the tertiary alcohol.

For comparison, related indole derivatives with different side chains demonstrate more typical reactivity. For example, a primary alcohol on an indole can be oxidized to the corresponding aldehyde or carboxylic acid using reagents like potassium permanganate (B83412) or chromium trioxide. smolecule.com Similarly, a secondary amine on a related indole derivative can be formed through reduction of an appropriate precursor. evitachem.com

Table 1: Reactivity of Functional Groups on Indole Derivatives

| Functional Group | Reaction Type | Reagents | Resulting Product |

|---|---|---|---|

| Primary Alcohol | Oxidation | Potassium permanganate, Chromium trioxide | Aldehyde or Carboxylic Acid smolecule.com |

| Secondary Amine | Reduction | Lithium aluminum hydride | Secondary Amine evitachem.com |

| Tertiary Alcohol | Oxidation | Resistant under standard conditions | No reaction |

Nucleophilic Substitution Reactions at the Propan-2-ol Moiety

Nucleophilic substitution at the tertiary carbon of the propan-2-ol side chain is generally difficult via an SN2 mechanism due to steric hindrance. However, under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a tertiary carbocation. This carbocation can then be attacked by a nucleophile in an SN1 reaction. The stability of the tertiary carbocation makes this pathway plausible.

For instance, treatment with a strong acid like hydrochloric acid or thionyl chloride could potentially lead to the substitution of the hydroxyl group with a chloride ion. researchgate.net

Dehydration and Rearrangement Processes of the Alcohol

The tertiary alcohol of this compound is susceptible to dehydration under acidic conditions. libretexts.org Protonation of the hydroxyl group followed by the loss of a water molecule would generate a stable tertiary carbocation. chemguide.co.uk Elimination of a proton from an adjacent carbon atom would then lead to the formation of an alkene, specifically 2-(1H-indol-7-yl)prop-1-ene or 2-(1H-indol-7-yl)prop-2-ene. The formation of the more substituted internal alkene is generally favored (Zaitsev's rule).

Rearrangement reactions of the intermediate carbocation are also a possibility, although the tertiary carbocation is already relatively stable. Under certain conditions, such as those promoting Wagner-Meerwein rearrangements, skeletal changes could occur, but these are generally less common for such a stable intermediate. wiley-vch.debyjus.com

Cycloaddition Reactions and Pericyclic Transformations of the Indole Ring System (C2–C3 π-bond)

The C2–C3 double bond of the indole ring, while part of an aromatic system, possesses sufficient reactivity to participate in cycloaddition and pericyclic reactions, offering a powerful strategy for constructing complex, fused heterocyclic systems. researchgate.netbohrium.com This reactivity is fundamental to the indole framework and is applicable to derivatives such as this compound. These reactions provide an atom-economical approach to increase molecular complexity, often with high stereocontrol. bohrium.comkashanu.ac.ir

Diels-Alder [4+2] Cycloadditions: The indole C2–C3 bond can act as a dienophile in Diels-Alder reactions. When the indole ring is substituted with electron-withdrawing groups, its participation in [4+2] cycloadditions is enhanced. researchgate.net Conversely, it can also function as a diene. For instance, 3-vinylindoles can react with dienophiles to generate carbazole (B46965) derivatives. While direct examples involving this compound are not prevalent in the literature, the inherent reactivity of the indole core suggests its potential to undergo such transformations. The reaction of the C2-C3 bond with suitable dienes or dienophiles can lead to the formation of tetracyclic hydrocarbazole structures. researchgate.net

1,3-Dipolar Cycloadditions: The C2–C3 π-system of the indole ring is a competent dipolarophile for 1,3-dipolar cycloaddition reactions. These reactions, typically with dipoles like nitrones or azomethine ylides, provide access to pyrrolo[3,4-b]indoles and other fused five-membered heterocyclic systems. researchgate.net The reaction involves the concerted addition of a 1,3-dipole across the indole's 2,3-double bond.

Indolyne-Based Cycloadditions: A more specialized transformation involves the generation of indolynes, which are highly reactive intermediates. Specifically, a 6,7-indolyne, which could theoretically be generated from a suitably functionalized precursor of this compound (e.g., a 6-bromo-7-halo derivative), undergoes facile Diels-Alder cycloaddition. nih.govscispace.com Research has shown that 6,7-indolynes exhibit remarkable regioselectivity in their cycloadditions, often favoring the more sterically hindered product due to the polarizing effect of the pyrrole ring. nih.gov This methodology has been applied in the synthesis of complex natural products like the trikentrins and herbindoles. scispace.com

The following table summarizes potential cycloaddition reactions for the indole core of this compound.

| Reaction Type | Reactant Partner | Potential Product Scaffold | Reference |

| [4+2] Diels-Alder | Dienophile (e.g., maleimide) | Tetrahydrocarbazole | researchgate.net |

| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., nitrone) | Pyrroloindole | researchgate.net |

| [4+3] Cycloaddition | Oxyallyl Cation | Cyclohepta[b]indole | bohrium.com |

| Indolyne [4+2] Cycloaddition | Diene (e.g., furan, cyclopentadiene) | 6,7-Annulated Indole | nih.govscispace.com |

Metal-Catalyzed Functionalization and C-H Activation at Other Indole Positions

Directing group-assisted, transition-metal-catalyzed C-H activation has become a cornerstone of modern synthetic chemistry, allowing for the regioselective functionalization of otherwise unreactive C-H bonds. chim.it The indole ring possesses multiple C-H bonds (C2, C3, C4, C5, C6), and their selective functionalization is a significant challenge. chim.it For this compound, the C7 position is already substituted, making the remaining positions targets for functionalization.

Functionalization at C2 and C3: The C-H bonds at the C2 and C3 positions of the pyrrolic sub-ring are the most inherently reactive. chim.it Palladium-catalyzed C2-arylation is common, often requiring an N-alkyl or N-aryl protecting group. chim.it Similarly, C3-functionalization can be achieved under various catalytic conditions.

Functionalization at C4, C5, and C6: Activating the C-H bonds on the benzenoid ring of the indole is more challenging due to their lower reactivity. chim.it However, significant progress has been made using directing groups on the indole nitrogen. A phosphinoyl directing group, for example, can steer palladium-catalyzed arylation to the C7-position, a strategy that could be adapted to target other positions by altering the directing group or catalyst. researchgate.net Shi and co-workers reported a palladium-catalyzed C4 or C6 phosphonylation using an N-P(O)tBu2 directing group. chim.it

Rhodium-Catalyzed C-H Activation: Rhodium(III) catalysts have proven particularly effective for C-H activation. bohrium.comacs.org For instance, Cp*Rh(III) catalysts can be used for the regioselective C-H activation and subsequent annulation of 7-arylindoles with diazomalonates to form seven-membered rings. bohrium.com While the substrate is a 7-phenylindole, the principle demonstrates the feasibility of activating C-H bonds in the presence of a C7 substituent. Song et al. developed a Rh(III)-catalyzed method for the direct olefination of indoline (B122111) derivatives, which, after oxidation, yields 7-substituted indoles, showcasing the catalyst's utility in functionalizing the indole core. acs.org

Ruthenium-Catalyzed Functionalization: Ruthenium catalysts have also been employed for the C-H functionalization of indoles. In one study, a [Ru(p-cymene)Cl2]2 catalyst was used for the reaction of 1-carbamoylindolines with 7-azabenzonorbornadienes, leading to the selective functionalization at the C7 position. rsc.org This highlights the potential of directing group strategies with various transition metals to achieve high regioselectivity.

The table below outlines selected metal-catalyzed C-H functionalization reactions applicable to the indole scaffold.

| Target Position | Catalyst System | Reaction Type | Directing Group Example | Reference |

| C2 | Pd(OAc)₂ / Ligand | Arylation | N-SEM | chim.it |

| C4/C6 | Pd(OAc)₂ | Phosphonylation | N-P(O)tBu₂ | chim.it |

| C7 (of indoline) | [Ru(p-cymene)Cl₂]₂ | Alkylation | N-Carbamoyl | rsc.org |

| C-H (general) | Cp*Rh(III) | Annulation | (in situ from substrate) | bohrium.com |

Multicomponent Reactions (MCRs) Incorporating this compound as a Building Block

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all components, are highly valued for their efficiency and ability to rapidly generate molecular complexity. kashanu.ac.ircaltech.edu The indole nucleus is a frequent participant in MCRs, typically acting as the carbon nucleophile via its electron-rich C3 position. nih.gov

This compound, with its unsubstituted C3 position, is an ideal candidate for incorporation into various MCRs. The presence of the 7-substituent is unlikely to impede the characteristic nucleophilic attack at C3.

Pfitzinger-type and Friedländer-type Reactions: Indole-3-carbaldehydes or 3-acetylindoles can participate in MCRs to build fused pyridine (B92270) or quinoline (B57606) rings. While this would require prior functionalization of this compound at the C3 position, it represents a potential sequential application.

Ugi and Passerini Reactions: The indole moiety can be incorporated into Ugi four-component reactions. For example, an MCR between an indole, an aldehyde, an isocyanide, and an amine or acid can lead to complex peptide-like scaffolds. Gámez-Montaño's group demonstrated a one-pot Ugi-azide reaction involving indole, isocyanides, aldehydes, and TMSN₃ to produce complex xanthates. nih.gov

Synthesis of Heterocyclic Systems: Indoles are widely used in MCRs for the synthesis of diverse heterocyclic structures. A one-pot reaction of an indole, an aldehyde, and an active methylene (B1212753) compound like dimedone or barbituric acid can yield indolyl-substituted xanthenones or pyrimidines. nih.gov For instance, a simple, one-pot approach was developed for synthesizing 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one from indole, 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.com this compound could readily replace indole in such a reaction.

The following table summarizes representative MCRs where this compound could serve as the indole component.

| MCR Name/Type | Other Components | Resulting Scaffold | Reference |

| Ugi-azide Reaction | Isocyanide, Aldehyde, TMSN₃ | Tetrazole/Xanthate derivatives | nih.gov |

| Furanone Synthesis | Arylglyoxal, Meldrum's acid | Indolyl-substituted furanone | mdpi.com |

| Xanthenone Synthesis | Salicylaldehyde, Dimedone | Indolyl-substituted xanthenone | nih.gov |

| Pyrano/Pyrido[2,3-d]pyrimidine Synthesis | Malononitrile, Barbituric acid/Aminouracil | Indolyl-substituted fused pyrimidines | nih.gov |

Advanced Applications of Indole Scaffolds in Modern Organic Synthesis and Materials Science

Construction of Complex Polycyclic and Heterocyclic Frameworks Using Indole (B1671886) Building Blocks

The indole framework is a fundamental component in numerous natural products, many of which feature complex polycyclic and heterocyclic systems. rsc.org Consequently, the development of synthetic methodologies to construct such intricate architectures using indole-based starting materials is a significant area of research. These methods often leverage the reactivity of the indole ring to forge new carbocyclic and heterocyclic rings.

One prominent strategy involves the use of transition metal catalysis. For instance, gold-catalyzed bicyclization of diaryl alkynes has been developed to produce polycyclic fused indole derivatives in high yields. nih.govacs.org This type of transformation allows for the rapid assembly of complex scaffolds from relatively simple starting materials. Another approach utilizes tungsten-containing azomethine ylides, generated from N-(o-alkynylphenyl)imine derivatives, which undergo [3+2] cycloaddition reactions with alkenes to furnish polycyclic indole skeletons. acs.org Such methods highlight the potential of appropriately functionalized indoles to serve as key precursors in the synthesis of complex molecules.

The compound 2-(1H-Indol-7-yl)propan-2-ol, with its reactive indole nucleus and a tertiary alcohol functional group, could serve as a valuable building block in this context. The indole portion can participate in various cycloaddition and annulation reactions, while the propan-2-ol group could be used for further functionalization or to influence the stereochemical outcome of reactions. For example, cascade reactions starting from functionalized indoles, such as 3-(2-isocyanoethyl)indoles, have proven effective for constructing polycyclic spiroindoline frameworks. bohrium.com

The following table provides examples of synthetic methods used to generate complex polycyclic structures from indole derivatives.

| Reaction Type | Catalyst/Reagent | Resulting Framework | Reference(s) |

| Gold-Catalyzed Bicyclization | Gold Catalyst | Polycyclic Fused Indoles | nih.govacs.org |

| [3+2] Cycloaddition | Tungsten Carbonyl | Tricyclic Indole Derivatives | acs.org |

| Cascade Reaction | Various | Polycyclic Spiroindolines | bohrium.com |

| Iodine-Catalyzed Multicomponent Reaction | Iodine | Quinazolinone Derivatives | researchgate.net |

Role as Privileged Scaffolds and Platform Molecules in the Synthesis of Diverse Organic Molecules

The indole ring is often referred to as a "privileged scaffold" in medicinal chemistry and organic synthesis. sci-hub.redijpsr.infoorganic-chemistry.org This term describes a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. The prevalence of the indole motif in a wide range of biologically active natural products and synthetic drugs underscores its significance. ijpsr.infoorganic-chemistry.org Its unique structure allows it to mimic protein structures and bind to various enzymes. ijpsr.info

This privileged nature has led to the use of indole derivatives as platform molecules in diversity-oriented synthesis (DOS). d-nb.inforsc.org DOS aims to generate libraries of structurally diverse small molecules for high-throughput screening to identify new bioactive compounds. researchgate.net By starting with a common indole-based core and applying a variety of reaction pathways, a wide array of complex and diverse molecular architectures can be accessed. For example, starting from tosyl-protected tryptamine, diverse skeletons such as indole-1,2-fused 1,4-benzodiazepines and tetrahydro-β-carbolines can be controllably constructed. rsc.org

The compound this compound can be envisioned as a starting point in a DOS campaign. The indole nitrogen can be functionalized, the aromatic ring can undergo electrophilic substitution, and the tertiary alcohol can be modified or used to direct reactions, leading to a library of diverse compounds. The following table showcases examples of privileged indole-based scaffolds and their applications.

| Indole-Based Scaffold | Application Area | Reference(s) |

| 2-Arylindoles | Fungicide Discovery | acs.org |

| Indol-3-ylglyoxylamides | Medicinal Chemistry | mdpi.com |

| Spiro- and Fused Indoles | Antimalarial Agents | d-nb.info |

| Indole-fused Polycycles | Drug Discovery | acs.org |

Development of Indole-Based Functional Materials and Optoelectronic Components

The electron-rich nature of the indole ring makes it an attractive component for the development of functional organic materials, particularly in the field of optoelectronics. chim.itktu.lt Indole derivatives have been incorporated into polymers and small molecules designed for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). ktu.ltacs.org

Indole-based materials can act as hole-transporting materials (HTMs) in perovskite solar cells. For example, fluorinated indolo[3,2-b]indole derivatives have been shown to facilitate strong π–π stacking, leading to high hole mobility. rsc.org The photophysical properties of indole-containing materials can be tuned by chemical modification. For instance, the synthesis of indole-based push-pull chromophores, where the indole acts as an electron donor, allows for the modulation of their optical and electronic properties. acs.org The introduction of different acceptor groups can significantly alter the absorption spectra of these materials. acs.org

The compound this compound, with its inherent indole donor unit, could be a precursor for such functional materials. The propan-2-ol group could be used to attach the indole moiety to a polymer backbone or another functional group, allowing for the creation of new materials with tailored optoelectronic properties. The table below lists some indole-based materials and their applications in optoelectronics.

| Indole-Based Material | Application | Key Property | Reference(s) |

| Fluorinated Indolo[3,2-b]indole | Perovskite Solar Cells | High Hole Mobility | rsc.org |

| Indole-Based Push-Pull Chromophores | Optoelectronics | Tunable Absorption | acs.orgrsc.org |

| Polyindole Derivatives | Functional Polymers | Electrical Conductivity, Photoluminescence | researchgate.net |

| Di(9-alkylcarbazol-3-yl)arylamines | Organic Electronics | Glass-Forming, Charge Transport | ktu.lt |

Methodologies for Incorporating Indole into Macrocycles and Supramolecular Assemblies

The ability of the indole N-H group to act as a hydrogen bond donor, combined with the π-rich surface of the aromatic system, makes indole a valuable recognition motif in supramolecular chemistry. chinesechemsoc.orgbeilstein-journals.org This has led to the development of methodologies for incorporating indole units into macrocycles and other supramolecular assemblies for applications in molecular recognition, sensing, and guest transport. mdpi.combeilstein-journals.orgrsc.org

Metal-catalyzed reactions are a common strategy for the synthesis of indole-based macrocycles. mdpi.com For example, palladium-catalyzed C-H activation has been used to create macrocyclic structures containing tryptophan residues. mdpi.com These macrocycles can exhibit selective binding properties, for instance, towards anions, where the indole N-H proton plays a key role in the interaction. mdpi.com In another example, bis(indole)-based molecules have been shown to self-assemble into double-helical structures that can unwind in the presence of chloride anions to form a supramolecular channel capable of ion transport. nih.gov

The structure of this compound, featuring both a hydrogen-bond-donating indole N-H group and a hydrogen-bond-accepting hydroxyl group, makes it a candidate for the construction of self-assembling systems and macrocycles. These functional groups could direct the formation of specific supramolecular architectures through hydrogen bonding interactions. The following table summarizes examples of indole-containing supramolecular systems.

| Supramolecular System | Function/Application | Driving Interaction(s) | Reference(s) |

| Bis(indole) Double Helix | Anion-Induced Ion Channel | Hydrogen Bonding | nih.gov |

| Indole-based Macrocycles | Anion Receptors | Hydrogen Bonding, Metal Coordination | mdpi.com |

| Bisindole acs.orgarenes | Iodine Capture | Charge-Transfer Complexation | chinesechemsoc.org |

| Cyclic Peptides with Tryptophan | Self-Assembling Nanotubes | Hydrogen Bonding, π-π Stacking | acs.org |

In Silico Mechanistic Studies of Indole Compound Interactions with Biomolecules General Indoles, Not Specific to the Target Compound

Ligand-Protein Interaction Studies

In silico studies have been instrumental in elucidating the interactions between indole (B1671886) derivatives and a wide range of protein targets, including enzymes and receptors that are critical in various disease pathways.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. This method calculates a binding affinity or scoring function, which estimates the strength of the interaction.

Studies on indole derivatives have successfully used molecular docking to predict their binding modes and affinities for various proteins. For instance, indole-based diaza-sulphonamides were docked against the JAK-3 protein, a key component in the JAK/STAT signaling pathway implicated in cancer. The analysis revealed binding affinities ranging from -8.8 to -9.7 kcal/mol, comparable to the known drug Doxorubicin, suggesting their potential as anticancer agents nih.govresearchgate.net. Similarly, novel indole-tethered chromene derivatives were evaluated as potential anticancer agents by docking them to tubulin. The derivative 4c, featuring fluorine and methyl substitutions, showed the highest binding energy of -6.4 kcal/mol, forming five hydrogen bonds with key residues in the tubulin protein nih.gov.

In the context of antimicrobial research, indole-based oxadiazole derivatives were docked against the Factor H binding protein (fHbp) of Treponema denticola, a bacterium associated with periodontal disease. The results showed favorable binding energies, indicating these compounds could be potential inhibitors nih.gov. Another study on newly synthesized heterocyclic indole scaffolds against microbial enzymes, such as UDP-N-acetylmuramate-l-alanine ligase (MurC), found binding energies as low as -11.5 kcal/mol, superior to the standard drug ampicillin (B1664943) frontiersin.org.

These studies demonstrate the utility of molecular docking in identifying promising indole-based compounds and understanding the energetic basis of their interactions with protein targets.

Table 1: Examples of Molecular Docking Studies on Indole Derivatives This table is interactive. You can sort the columns by clicking on the headers.

| Indole Derivative Class | Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Potential Application | Reference |

|---|---|---|---|---|---|

| Indole-based diaza-sulphonamides | JAK-3 | -8.8 to -9.7 | Not specified | Anticancer | nih.govresearchgate.net |

| Indole-tethered chromenes | Tubulin (6JCJ) | -6.1 to -6.4 | Asn18, Gln15, Thr225, Arg229, Glu77 | Anticancer | nih.gov |

| Indole-based oxadiazoles | Factor H binding protein (3qz0) | -6.9 to -7.3 | ALA-55, LYS-37, MSE-59, GLU-62 | Antimicrobial | nih.gov |

| Heterocyclic indole scaffolds | MurC (2F00) | -11.5 | Not specified | Antimicrobial | frontiersin.org |

| 3-Ethyl-1H-indole derivatives | COX-2 | -10.40 to -11.35 | MET535, LEU534, LEU531, ALA527 | Anti-inflammatory | ajchem-a.com |

| Indole-2-N-methylpropargylamine | Monoamine Oxidase B (MAO-B) | Surpassing clinical drugs | Ile198, Ile199, Tyr188 | Neuroprotective | mdpi.com |

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. This model serves as a template for designing or screening new compounds. Quantitative Structure-Activity Relationship (QSAR) studies, particularly 3D-QSAR, build upon this by creating a statistical model that correlates the 3D properties of molecules with their biological activity.

For indole and isatin (B1672199) derivatives designed as inhibitors of beta-amyloid (Aβ) aggregation in Alzheimer's disease, pharmacophore and 3D-QSAR models were developed. These models successfully discriminated between active and inactive compounds and identified key physicochemical features correlated with potency mdpi.comnih.gov. A 3D-QSAR model for a training set of 45 compounds yielded a q² of 0.596, with a predictive r² of 0.695 for the external test set, highlighting its predictive power mdpi.com.

In the development of treatments for Chagas disease, computational approaches including pharmacophore modeling and 3D-QSAR were applied to a library of over 200 indole derivatives. These studies were crucial for understanding the structure-activity relationships (SAR) needed to optimize lead compounds against Trypanosoma cruzi proceedings.science. Similarly, a 3D-QSAR study on indole derivatives as dopamine (B1211576) D2 antagonists identified structural features related to binding affinity. The resulting model showed a high correlation coefficient (0.9670) and helped identify electrostatically favorable and unfavorable regions for receptor binding pharmacophorejournal.com.

These computational models are invaluable for predicting the activity of new compounds and providing a deeper understanding of the molecular properties that drive biological function nih.gov.

A primary outcome of in silico studies is the detailed characterization of molecular interactions and the spatial arrangement required for optimal binding. These key features typically include hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions.

For example, computational studies on indole derivatives as ligands for serotonin (B10506) receptors (5-HT₁A and 5-HT₂A) identified a salt bridge between a protonatable nitrogen atom on the ligand and a conserved aspartate residue (Asp 3.32) in the receptors as the main interaction mdpi.com. In another study, the binding of indole derivatives to the aryl hydrocarbon receptor (AhR) ligand-binding domain was analyzed, revealing how different ligands affect the receptor's conformation nih.gov.

Molecular dynamics simulations of indole-tethered chromenes with tubulin further confirmed the stability of the docked pose, showing that key hydrogen bonds and hydrophobic interactions are maintained over time nih.gov. The analysis of indole derivatives binding to DNA has also revealed the importance of the indole N1H group as a hydrogen bond donor, facilitating interaction within the DNA minor groove ias.ac.in. These detailed interaction maps are crucial for optimizing ligand design to enhance potency and selectivity.

Nucleic Acid (DNA/RNA) Interaction Studies via Computational Methods

Indole derivatives are known to interact with nucleic acids, an ability that underlies some of their therapeutic effects, particularly in cancer. Computational methods have been vital in exploring these interactions.

Studies on bis-indole derivatives have shown they can effectively bind to and stabilize G-quadruplex (G4) DNA structures, which are implicated in cancer-related biological processes. Computational analyses helped to elucidate detailed binding interactions and establish structure-activity relationships, showing that charge variance can be a key factor in G4 DNA binding nih.govnih.govdiva-portal.org. Molecular docking studies of other indole-thiosemicarbazone compounds with DNA predicted strong interactions, with binding energies reaching -11.15 kcal/mol for minor groove binding and -8.88 kcal/mol for intercalation scielo.br. These findings suggest that the indole ring can intercalate between DNA base pairs scielo.br.

The interaction of indole derivatives with RNA has also been investigated, especially in the context of antiviral drug discovery. In silico evaluation of isatin-based indole derivatives against the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp) identified several potential inhibitors nih.gov. Docking studies showed that these compounds could bind effectively to the enzyme's active site, with some exhibiting better binding energies and inhibitory constants (Ki) than the approved drug remdesivir (B604916) nih.gov. Similar studies on indole chalcones against SARS-CoV-2 proteins also highlighted their potential to inhibit RdRp bohrium.comnih.gov.

Enzyme Inhibition Mechanisms Elucidated by Computational Models

Computational models are frequently used to unravel the precise mechanisms by which indole derivatives inhibit enzymes. These studies go beyond simple binding prediction to explore the dynamic process of inhibition.

The inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in tryptophan metabolism and an important cancer immunotherapy target, has been extensively studied. Computational analyses, including molecular dynamics simulations, have been used to investigate the inhibition mechanism of compounds like epacadostat (B560056) (an amidoxime (B1450833) derivative). These studies revealed that the inhibitor induces conformational changes in the enzyme's active site, narrowing a ligand delivery tunnel and closing a substrate shuttle channel, thereby preventing the substrate from reaching the catalytic site nih.govfrontiersin.orgespublisher.com.

Similarly, the inhibition of glycogen (B147801) phosphorylase (GP), a target for metabolic diseases, by indole-heterocycle derivatives was explored. Molecular docking and kinetic experiments showed that these compounds have different binding modes and affinities for the various GP subtypes (brain, liver, and muscle), providing a basis for designing subtype-selective inhibitors tandfonline.commdpi.com. Computational studies on indole-2-N-methylpropargylamine as an inhibitor of monoamine oxidase B (MAO-B) not only predicted high binding affinity but also used DFT calculations to confirm the hydride abstraction mechanism of the covalent inhibition reaction mdpi.combohrium.com.

Receptor Binding Site Characterization Using Computational Approaches

Understanding the architecture and chemical environment of a receptor's binding site is fundamental to designing effective ligands. Computational approaches are central to this characterization.

For GluN2B-containing NMDA receptors, computational studies helped to hypothesize the key interactions for novel indole derivatives. The analysis suggested binding modes for potent ligands, even though subsequent functional studies revealed off-target activity, highlighting the importance of integrating computational predictions with experimental validation nih.gov.

In the study of serotonin receptors, molecular dynamics simulations provided a dynamic view of the ligand-receptor complexes. These simulations showed that the primary salt bridge interaction between indole ligands and the conserved Asp 3.32 residue was stable over time. They also revealed additional transient interactions, such as π-cation and hydrophobic contacts, that contribute to binding mdpi.com. For the aryl hydrocarbon receptor (AhR), molecular dynamics simulations demonstrated how various indole-containing ligands, including indole-3-carbinol, modulate the local and global conformation of the ligand-binding domain, providing a structural basis for their diverse biological effects nih.gov.

Future Research Directions and Unexplored Avenues for 2 1h Indol 7 Yl Propan 2 Ol

Development of Novel and More Efficient Synthetic Routes and Process Optimization

The synthesis of indole (B1671886) derivatives is a cornerstone of heterocyclic chemistry, yet the specific production of 2-(1H-Indol-7-yl)propan-2-ol remains an area ripe for innovation. Future research should prioritize the development of novel synthetic pathways that offer improvements in yield, purity, and sustainability over classical methods like the Fischer or Bischler indole syntheses.

Key Research Objectives:

Exploration of Novel Catalytic Systems: Investigation into new catalysts could significantly improve reaction efficiency. For instance, studies on the alcoholamine method for indole synthesis have demonstrated that catalyst choice and carrier improvement can dramatically enhance yield and catalyst lifespan. academax.com A similar focus on developing bespoke catalysts for a 7-substituted indole framework could lead to a more economical and scalable process.

Process Parameter Optimization: A systematic study of reaction conditions is essential. This includes optimizing temperature, pressure, solvent systems, and reactant ratios. The goal would be to identify conditions that maximize the yield of this compound while minimizing the formation of by-products.

Green Chemistry Approaches: Future synthetic routes should incorporate principles of green chemistry. This could involve using safer solvents, reducing energy consumption, and designing atom-economical reactions that minimize waste.

Table 1: Potential Synthetic Strategies and Optimization Goals

| Synthetic Strategy | Potential for Improvement | Key Optimization Parameters |

|---|---|---|

| Modified Fischer Indole Synthesis | Higher regioselectivity for the 7-substituted indole; milder reaction conditions. | Acid catalyst choice, temperature, reaction time. |

| Transition-Metal Catalyzed Cyclization | Increased functional group tolerance; direct synthesis from simpler precursors. | Metal catalyst (e.g., Pd, Cu), ligand design, base. |

| Alcoholamine-based Synthesis | Improved catalyst longevity and product yield. academax.com | Catalyst composition and support, reaction temperature. |

Application of Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Mechanistic Studies

Understanding the kinetics and mechanism of a reaction is crucial for its optimization. The application of Process Analytical Technology (PAT), particularly advanced spectroscopic probes, offers the ability to monitor reactions in real-time, providing a wealth of data that is unattainable through traditional offline analysis.

Future research could apply these techniques to the synthesis of this compound to gain critical mechanistic insights.

In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: Techniques like ReactIR™ allow for the continuous monitoring of the concentration of reactants, intermediates, and products by tracking their characteristic infrared absorptions. thalesnano.com This would enable researchers to identify transient intermediates, determine reaction initiation and completion, and quickly establish steady-state conditions, accelerating optimization. thalesnano.com

In-line Nuclear Magnetic Resonance (NMR) Spectroscopy: Coupling flow reactors with NMR spectroscopy provides detailed structural information on species present in the reaction mixture "on-the-fly". mpg.debeilstein-journals.org This powerful combination can be used to unambiguously identify intermediates, study reaction kinetics, and elucidate complex reaction mechanisms without the need for sample quenching and preparation. mpg.debeilstein-journals.org

Fluorescence Spectroscopy: Indole moieties are known for their intrinsic fluorescence. mdpi.com An unexplored avenue is the investigation of the photophysical properties of this compound itself. Research could determine if its fluorescence is sensitive to its environment (e.g., pH, polarity), potentially opening applications as a novel fluorescent probe or sensor. nih.govresearchgate.net

Deeper Computational Insights into Reactivity, Selectivity, and Reaction Pathways

Computational chemistry provides a powerful lens through which to understand chemical systems at a molecular level. Applying theoretical models to this compound can guide experimental work, explain observed reactivity, and predict properties before synthesis is even attempted.

Prospective Computational Studies:

Reaction Mechanism Elucidation: Using methods like Density Functional Theory (DFT), researchers can map the potential energy surface of proposed synthetic routes. This allows for the calculation of activation energies for different pathways, identification of transition states, and validation of hypothesized reaction mechanisms.

Reactivity and Selectivity Prediction: Computational models can predict the most likely sites for electrophilic or nucleophilic attack on the this compound molecule. This is particularly valuable for planning derivatization strategies, as it can forecast the regioselectivity of reactions on the indole ring.

Supramolecular Interactions: Simulations can explore how molecules of this compound interact with each other and with solvent molecules. Understanding the hydrogen bonding patterns and other non-covalent interactions driven by the indole and propan-2-ol groups can provide insight into its physical properties and behavior in solution. nih.gov

Exploration of Unique Chemical Transformations and Derivatizations of the Indole and Propan-2-ol Moieties

The functional groups present in this compound—the indole ring and the tertiary alcohol—offer multiple handles for chemical modification. A systematic exploration of its derivatization potential could lead to a library of novel compounds with diverse properties.

Table 2: Potential Derivatization Reactions for this compound

| Moiety | Reaction Type | Potential Reagents | Resulting Functional Group |

|---|---|---|---|

| Indole N-H | Alkylation / Arylation | Alkyl halides, Aryl boronic acids | N-Substituted Indole |

| Acylation | Acid chlorides, Anhydrides | N-Acyl Indole | |

| Sulfonylation | Sulfonyl chlorides | N-Sulfonyl Indole | |

| Indole Ring (C2, C3, etc.) | Electrophilic Halogenation | NBS, NCS | Halogenated Indole |

| Vilsmeier-Haack Reaction | POCl₃, DMF | Indole-carboxaldehyde | |

| Mannich Reaction | Formaldehyde, Secondary amine | Aminomethylated Indole | |

| Propan-2-ol -OH | O-Alkylation (Williamson Ether Synthesis) | Alkyl halides, Base | Tertiary Ether |

| Esterification | Acid chlorides, Carboxylic acids | Tertiary Ester |

This systematic derivatization would allow for the fine-tuning of the molecule's physicochemical properties, such as solubility, lipophilicity, and electronic character, which is a common strategy in medicinal chemistry. nih.govnih.govmdpi.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The paradigm of chemical synthesis is shifting towards continuous manufacturing and automation. nih.gov Applying these modern technologies to the synthesis of this compound and its derivatives could offer transformative advantages in terms of speed, efficiency, and safety. mdpi.comresearchgate.net